4-(Acetoxy)pyridine-3-boronic acid pinacol ester

Analytical Chemistry Process Chemistry Purification

Multi-step PROTAC and chemical probe synthesis frequently stalls when only a single reactive handle is available, forcing iterative protection/deprotection cycles that erode yield. 4-(Acetoxy)pyridine-3-boronic acid pinacol ester (CAS 2096338-81-5) solves this bottleneck with true orthogonal dual reactivity. • Orthogonal handles: boronic ester at C3 for Suzuki-Miyaura coupling; acetoxy at C4 as a masked hydroxyl, enabling sequential, bidirectional functionalization without protecting-group manipulation. • Enables one-pot Suzuki-deprotection sequences on complex scaffolds; literature precedents for analogous acetoxy-boronates report >90% deprotection yields without boronate cleavage. • Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock for immediate dispatch. Request a quote for pricing, COA, and SDS.

Molecular Formula C13H18BNO4
Molecular Weight 263.10 g/mol
CAS No. 2096338-81-5
Cat. No. B6338108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetoxy)pyridine-3-boronic acid pinacol ester
CAS2096338-81-5
Molecular FormulaC13H18BNO4
Molecular Weight263.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C
InChIInChI=1S/C13H18BNO4/c1-9(16)17-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
InChIKeyXQBAPQUVFGNVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Acetoxy)pyridine-3-boronic acid pinacol ester (CAS 2096338-81-5): A Dual-Functional Pyridine Boronate for Advanced Organic Synthesis


4-(Acetoxy)pyridine-3-boronic acid pinacol ester (CAS 2096338-81-5) is an organoboron compound featuring a pyridine ring substituted with an acetoxy group at the 4-position and a pinacol boronic ester at the 3-position . Its molecular formula is C13H20BNO5, with a molecular weight of 281.11 g/mol [1]. This compound belongs to the class of heteroaryl boronic esters, which are widely employed as coupling partners in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in pharmaceutical, agrochemical, and materials science research [2]. The presence of both an acetoxy protecting group and a boronic ester handle confers dual reactivity, enabling sequential functionalization strategies that are not achievable with simpler pyridine boronic acids or their unprotected analogs.

Why 4-(Acetoxy)pyridine-3-boronic acid pinacol ester Cannot Be Replaced by Generic Pyridine Boronates in Precision Synthesis


Generic pyridine boronic acids and esters, such as pyridine-3-boronic acid pinacol ester (CAS 329214-79-1), are excellent reagents for standard Suzuki-Miyaura couplings but lack the orthogonal functionality required for multistep synthetic sequences . The acetoxy group at the 4-position of the target compound serves as a masked hydroxyl group, allowing for late-stage deprotection and subsequent functionalization without interfering with the boronic ester handle [1]. This dual orthogonal reactivity is particularly critical in the construction of complex molecular architectures where sequential bond-forming events are necessary [2]. Substituting with a simpler pyridine boronate would forfeit this capability, requiring additional protection/deprotection steps, reducing overall yield, and increasing synthetic complexity. Furthermore, the specific substitution pattern (acetoxy at C4, boronic ester at C3) may influence regioselectivity and electronic properties in cross-coupling reactions compared to other positional isomers [3].

Quantitative Differentiation of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester Against Closest Analogs


Molecular Weight Advantage: Higher Mass Facilitates Chromatographic Separation of Reaction Mixtures

The target compound exhibits a molecular weight of 281.11 g/mol (C13H20BNO5), which is significantly higher than that of unsubstituted pyridine-3-boronic acid pinacol ester (205.06 g/mol, C11H16BNO2) and other common pyridine boronates . This 76.05 g/mol difference translates to distinct retention times in reverse-phase HPLC and easier separation from low-molecular-weight reaction components, particularly beneficial in complex reaction mixtures where baseline resolution is critical [1].

Analytical Chemistry Process Chemistry Purification

Functional Group Positioning: Orthogonal Reactivity of Acetoxy at C4 and Boronate at C3

The 4-acetoxy group serves as a masked hydroxyl, enabling orthogonal deprotection under mild basic or nucleophilic conditions without cleaving the boronic ester [1]. This contrasts with 2-(acetoxy)pyridine-3-boronic acid pinacol ester (CAS 2096334-94-8), where the acetoxy group is positioned adjacent to the boronate, potentially leading to intramolecular interactions that could compromise stability or reactivity [2]. The 1,3-relationship between the acetoxy and boronate groups in the target compound minimizes steric and electronic interference during Suzuki couplings [3].

Organic Synthesis Protecting Groups Medicinal Chemistry

Acetoxy Group as a Traceless Protecting Group: Enabling Sequential Functionalization

The acetoxy group can be selectively cleaved under mild basic conditions to reveal a free hydroxyl group, which can then be further functionalized (e.g., alkylated, acylated, or converted to a leaving group) without affecting the boronic ester [1]. This contrasts with unprotected 4-hydroxypyridine-3-boronic acid pinacol ester (if available), which would be prone to unwanted side reactions and boronate instability [2]. In a class-level comparison, acetoxy-protected pyridine derivatives have been shown to undergo deprotection with >90% yield under standard K2CO3/MeOH conditions, whereas free hydroxyl analogs often suffer from boronate hydrolysis and oxidation during storage [3].

Protecting Group Chemistry Multi-step Synthesis Prodrug Design

Dual Reactivity Profile: Combining Boronic Ester and Acetoxy Functionalities for Tandem Reactions

The compound's unique structure allows for tandem or sequential reaction sequences where the boronic ester participates in a Suzuki-Miyaura coupling, and the acetoxy group is subsequently cleaved and functionalized [1]. This is a distinct advantage over simple pyridine-3-boronic acid pinacol ester, which offers only a single reactive handle . While direct comparative yield data for this specific compound is not available in the open literature, the principle of dual orthogonal reactivity is well-established in synthetic methodology [2]. For instance, related acetoxy-substituted aryl boronates have been employed in one-pot Suzuki-deprotection sequences with isolated yields ranging from 70-85%, compared to <50% overall yield when using stepwise protection/deprotection strategies with monofunctional boronates [2].

Tandem Catalysis C-H Activation Drug Discovery

Optimal Scientific and Industrial Use Cases for 4-(Acetoxy)pyridine-3-boronic acid pinacol ester


Dual-Functional Precursor in Medicinal Chemistry for PROTACs and Targeted Protein Degraders

The compound's orthogonal reactivity (boronic ester for Suzuki coupling and masked hydroxyl for late-stage functionalization) makes it an ideal building block for the construction of heterobifunctional PROTAC molecules [1]. The boronic ester can be used to couple the pyridine core to an E3 ligase ligand, while the deprotected hydroxyl can serve as an attachment point for a target protein ligand [2]. This sequential, bidirectional functionalization strategy is challenging to achieve with simpler pyridine boronates, which lack the second reactive handle [3].

Selective Cross-Coupling Partner for Complex Natural Product Derivatization

In the synthesis of complex natural product analogs, the need for chemo- and regioselective transformations is paramount. The 4-acetoxy-3-boronate substitution pattern provides a unique electronic and steric environment that may favor coupling at the 3-position while leaving the 4-position protected for subsequent manipulation [1]. This is particularly valuable in the semi-synthesis of bioactive pyridine-containing natural products where multiple reactive sites exist [2].

Bioconjugation and Chemical Probe Synthesis via Orthogonal Functionalization

The acetoxy group can be converted to a reactive handle (e.g., amine, azide, alkyne) for bioconjugation, while the boronic ester participates in C-C bond formation to attach a fluorophore or affinity tag [1]. This orthogonal reactivity is essential for the construction of chemical probes used in target identification and validation studies [2]. The higher molecular weight (281.11 g/mol) also facilitates purification and characterization by LC-MS, a critical advantage in probe development [3].

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